

Spectroscopic Profile of 2-Ethynyl-3-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethynyl-3-methoxypyridine**

Cat. No.: **B596738**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, **2-ethynyl-3-methoxypyridine**. Due to the limited availability of published experimental data for this specific molecule, this report leverages established spectroscopic principles and data from closely related analogs to predict its characteristic spectral features. The information herein is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.

Predicted Spectroscopic Data

The anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-ethynyl-3-methoxypyridine** are summarized below. These predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Proton	Predicted Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-4	~7.30 - 7.50	dd	J = 7.5, 5.0 Hz
H-5	~7.00 - 7.20	dd	J = 7.5, 1.5 Hz
H-6	~8.10 - 8.30	dd	J = 5.0, 1.5 Hz
-OCH ₃	~3.90 - 4.10	s	-
C≡CH	~3.10 - 3.30	s	-

Note: Chemical shifts are referenced to TMS (δ 0.00 ppm). The pyridine ring protons are expected to exhibit characteristic downfield shifts. The ethynyl proton is anticipated to be a sharp singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon	Predicted Chemical Shift (δ) ppm
C-2	~140 - 145
C-3	~155 - 160
C-4	~120 - 125
C-5	~115 - 120
C-6	~145 - 150
-OCH ₃	~55 - 60
C≡CH	~80 - 85
C≡CH	~75 - 80

Note: The carbon atoms of the pyridine ring and the methoxy group will appear in the aromatic and aliphatic regions, respectively. The sp-hybridized carbons of the ethynyl group are expected in the mid-range of the spectrum.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C≡C-H stretch	~3300	Strong, sharp
C-H (aromatic)	~3000 - 3100	Medium
C-H (alkyne)	~2100 - 2200	Weak to medium
C=C, C=N (aromatic)	~1400 - 1600	Medium to strong
C-O (methoxy)	~1000 - 1300	Strong

Note: The most characteristic peaks are expected to be the sharp C≡C-H stretch and the C≡C stretch, which are indicative of a terminal alkyne.

Table 4: Predicted Mass Spectrometry (MS) Data

Ion	Predicted m/z	Comments
[M] ⁺	133.05	Molecular Ion
[M-CH ₃] ⁺	118.03	Loss of a methyl radical from the methoxy group
[M-CO] ⁺	105.04	Loss of carbon monoxide
[Pyridine fragment]	78.03	Fragmentation of the pyridine ring

Note: The molecular ion peak is expected at m/z 133. The fragmentation pattern will likely involve the loss of the methoxy group and fragmentation of the pyridine ring.

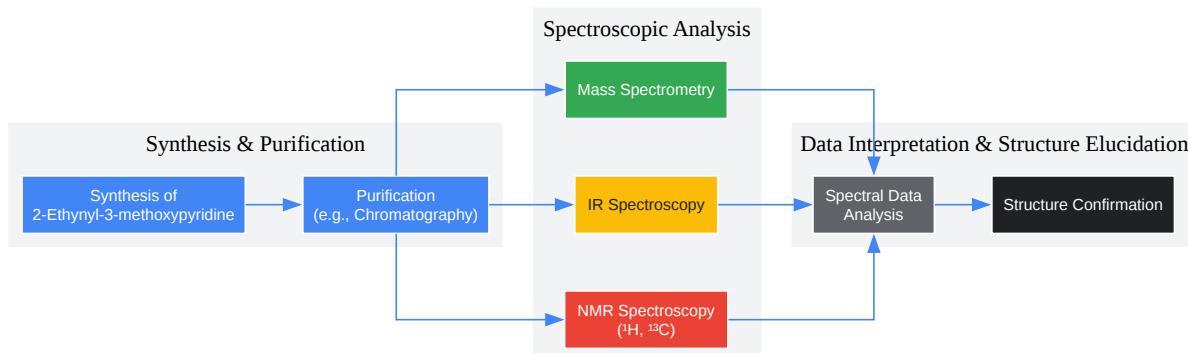
Experimental Protocols

While specific experimental data for **2-ethynyl-3-methoxypyridine** is not available, the following are general protocols for acquiring the spectroscopic data presented. These methods are based on standard laboratory practices for the characterization of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Spectroscopy: Acquire the spectrum on a 400 MHz NMR spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
- ^{13}C NMR Spectroscopy: Acquire the spectrum on a 100 MHz NMR spectrometer with proton decoupling. Key parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and the acquisition of 1024 or more scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy


- Sample Preparation: The spectrum can be obtained using a neat sample on a diamond ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
- Data Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Use Electron Ionization (EI) at 70 eV to generate the mass spectrum.
- Analysis: Scan a mass range of m/z 40-300 to observe the molecular ion and key fragment ions.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a novel compound like **2-ethynyl-3-methoxypyridine** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **2-ethynyl-3-methoxypyridine**.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethynyl-3-methoxypyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b596738#spectroscopic-data-nmr-ir-ms-for-2-ethynyl-3-methoxypyridine\]](https://www.benchchem.com/product/b596738#spectroscopic-data-nmr-ir-ms-for-2-ethynyl-3-methoxypyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com